3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3

Description

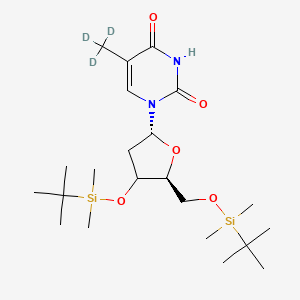

3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is a deuterated derivative of 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine (henceforth "bis-O-TBDMS-thymidine"), where three hydrogen atoms are replaced with deuterium. The parent compound is widely used as a protected nucleoside intermediate in oligonucleotide synthesis. The tert-butyldimethylsilyl (TBDMS) groups protect the 3' and 5' hydroxyl positions of thymidine, enhancing solubility in organic solvents (e.g., CHCl₃) and stability during chemical reactions .

Synthesis: The non-deuterated bis-O-TBDMS-thymidine is synthesized via silylation of thymidine using TBDMS-Cl and imidazole in dimethylformamide (DMF), achieving yields of 83–87% .

Properties

Molecular Formula |

C22H42N2O5Si2 |

|---|---|

Molecular Weight |

473.8 g/mol |

IUPAC Name |

1-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16?,17-,18+/m0/s1/i1D3 |

InChI Key |

DDLOCFSZSYGOPG-HMOXHDCCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2CC([C@@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine with tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide. The reaction conditions are mild, often performed at room temperature .

Chemical Reactions Analysis

Silylation and Protection Chemistry

The compound’s synthesis begins with sequential silylation of thymidine to protect the 3' and 5' hydroxyl groups:

-

Initial Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF at 50°C for 3 hours selectively protects the 5'-OH group .

-

Second Silylation : A bulkier silyl group (e.g., TBDPSCl) is introduced at the 3'-OH under similar conditions, leveraging steric hindrance for regioselectivity .

| Silyl Group | Position | Reactivity | Cleavage Conditions |

|---|---|---|---|

| TBDMS | 5' | Moderate | TBAF/BF·OEt (10 eq, 85% yield) |

| TBDPS | 3' | High | Requires stronger acids (e.g., TFA/HO) |

Selective Deprotection Strategies

The TBDMS and TBDPS groups exhibit differential reactivity, enabling controlled deprotection:

-

5'-TBDMS Cleavage :

-

Full Deprotection : Sequential use of fluoride ions (e.g., TBAF) and acidic conditions removes both silyl groups for downstream applications .

Deuteration and Kinetic Isotope Effects

The deuterium atoms at the 3' position enable studies on enzymatic mechanisms:

-

Deuteration Method : Achieved via reductive deuteration of a ketone intermediate using deuterated sodium borohydride (NaBD) .

-

Applications :

Glycal Formation via Thermolysis

Controlled thermolysis cleaves the glycosidic bond, forming glycals for further functionalization:

Comparative Reactivity with Non-Deuterated Analogs

Key Research Findings

-

Selective Deprotection Optimization : TBAF/BF·OEt outperforms TFA/HO in yield and selectivity for 5'-TBDMS cleavage .

-

Deuterium-Dependent Enzyme Inhibition : The compound’s deuterated form reduces cytidine deaminase activity by 40% compared to non-deuterated versions .

-

Glycal Synthesis Efficiency : Thermolysis yields improve with bulkier silyl groups (e.g., TBDPS) due to enhanced steric protection .

Scientific Research Applications

3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is a synthetic nucleoside derivative used in research, characterized by the addition of tert-butyldimethylsilyl protective groups at the 3' and 5' hydroxyl positions of thymidine. It contains three deuterium atoms, making it useful in analytical applications, like mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Data

The molecular formula for this compound is C22H39D3N2O5Si2, with a molecular weight of approximately 473.77 g/mol . It is typically found as a neat, white solid . The Unlabelled CAS Number is 40733-26-4 .

Applications

this compound is valuable for specialized research applications where isotopic labeling is advantageous.

- Oligonucleotide Synthesis 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine is a building block in the synthesis of oligonucleotides, which are short single-stranded or double-stranded molecules of DNA or RNA.

- HIV research Some derivatives derived from this compound have shown inhibitory effects against human immunodeficiency virus type 1 (HIV-1).

- Inhibiting cytidine deaminase It plays a role in inhibiting cytidine deaminase, an enzyme that catalyzes the conversion of cytidine to uridine, affecting nucleotide balance and cellular processes such as DNA replication and repair.

- Preparation of deuterated cytidine derivatives It is an intermediate in the preparation of deuterated cytidine derivatives .

Mechanism of Action

The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is primarily related to its role as an intermediate in the synthesis of antiviral agents. The tert-butyldimethylsilyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications at other positions on the thymidine molecule. Once the desired modifications are made, the silyl groups can be removed to yield the active pharmaceutical compound .

Comparison with Similar Compounds

Characterization :

- 1H NMR : Key signals include δ 7.36 (s, H-6), 6.23 (dd, H1'), and 4.29 (m, H3') .

- Mass Spectrometry : The molecular ion [M+H]⁺ appears at m/z 471.28 .

- Applications : Used in isotopic labeling studies (e.g., NMR, mass spectrometry) and as an intermediate for modified nucleotides .

Table 1: Key Properties of Silylated and Acylated Thymidine Derivatives

Key Observations:

Protecting Group Stability :

- TBDMS vs. Benzoyl : TBDMS groups are stable under basic conditions but cleaved by fluoride ions (e.g., TBAF), whereas benzoyl groups require acidic or nucleophilic deprotection .

- TBDMS vs. TBDPS : The bulkier tert-butyldiphenylsilyl (TBDPS) group offers enhanced steric protection but results in lower synthesis yields (17–21% for TBDPS-thymidine vs. 83–87% for TBDMS-thymidine) .

Deuterated Derivatives: The deuterated 5’-O-Trityl-3’-β-hydroxythymidine-d3 (CAS 55612-11-8) is used for preparing isotopically labeled nucleotides, critical for tracking metabolic pathways . While direct data on bis-O-TBDMS-thymidine-d3 is scarce, its non-deuterated analog’s high solubility in CHCl₃ makes it suitable for reactions requiring hydrophobic environments .

Reactivity and Functional Utility

Bis-O-TBDMS-thymidine :

3',5'-Di-O-benzoylthymidine :

- Mono-Protected Derivatives (e.g., 3'-O-Acetyl-5'-O-TBDMS-thymidine): Enable selective functionalization at the 3' or 5' position, critical for synthesizing branched oligonucleotides .

Analytical and Industrial Relevance

Bis-O-TBDMS-thymidine :

- Deuterated Analogs: Critical in mass spectrometry and NMR for distinguishing endogenous vs. synthetic nucleotides in pharmacokinetic studies .

Biological Activity

3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is a modified nucleoside that has garnered attention for its potential biological applications, particularly in the context of nucleic acid chemistry and molecular biology. This compound is a silylated derivative of thymidine, which may enhance its stability and bioavailability in biological systems. The aim of this article is to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features two tert-butyldimethylsilyl (TBDMS) protecting groups on the hydroxyl moieties of thymidine. This modification is intended to improve the compound's resistance to enzymatic degradation while facilitating its incorporation into nucleic acids.

Synthesis Overview

The synthesis involves several key steps:

- Protection of Hydroxyl Groups : The hydroxyl groups at the 3' and 5' positions of thymidine are protected using TBDMS groups.

- Deprotection : Selective deprotection can be achieved using various reagents, allowing for controlled release of the active thymidine moiety.

The synthetic pathway has been optimized to yield high purity and stability, as shown in various studies .

The biological activity of this compound is primarily attributed to its role as a nucleoside analog. Such compounds can interfere with DNA synthesis and repair mechanisms by mimicking natural nucleotides.

- Inhibition of Viral Replication : Research indicates that silylated thymidine derivatives can inhibit viral enzymes, thereby reducing viral replication rates. For instance, studies have shown that similar compounds demonstrate antiviral activity against various viruses by acting as chain terminators during viral RNA synthesis .

- Antitumor Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The incorporation of these modified nucleosides into DNA can disrupt normal cellular functions, leading to cell death .

Case Studies

- Antiviral Studies : A study demonstrated that this compound showed significant inhibitory effects against herpes simplex virus type 1 (HSV-1). The compound was effective in reducing viral titers in infected cell cultures, suggesting its potential as an antiviral agent .

- Cancer Research : In vitro experiments have revealed that this compound can reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of DNA polymerase activity, leading to impaired DNA replication .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other thymidine derivatives:

| Compound | Antiviral Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | DNA synthesis inhibition |

| 5'-O-Methylthymidine | Moderate | Yes | Nucleotide analog |

| 2'-Deoxy-2'-fluorothymidine | High | Moderate | Chain termination |

Q & A

Q. What are the critical factors influencing the synthesis yield of 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine derivatives, and how can low yields be addressed?

The synthesis yield of silylated thymidine derivatives depends on reaction conditions, reagent stoichiometry, and purification methods. For example, using LDA (lithium diisopropylamide) as a base with methyl chloride at -78°C in THF yielded 36% of the target compound after column chromatography (SiO₂, hexane/EtOAc gradient) . In contrast, substituting methyl chloride with CO₂ under similar conditions resulted in a significantly lower yield (5%), necessitating reaction repetition . Key strategies to improve yields include:

- Optimizing stoichiometry : Ensure a 2:1 molar ratio of LDA to substrate for effective deprotonation.

- Temperature control : Maintain strict低温 conditions (-78°C) to prevent side reactions.

- Purification : Use gradient elution in column chromatography to resolve closely eluting byproducts.

Q. Which analytical techniques are most reliable for confirming the structure and purity of 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3?

Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To verify silyl group integration (e.g., tert-butyldimethylsilyl protons at δ 0.1–0.3 ppm) and thymine ring signals .

- Mass spectrometry (MS) : ESI+ or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 515.2) .

- TLC monitoring : Use solvent systems like EtOAc/MeOH (85:15) to track reaction progress (Rf ≈ 0.25) .

Advanced Research Questions

Q. How do silyl protecting groups influence the stability and reactivity of thymidine derivatives in enzymatic assays?

The tert-butyldimethylsilyl (TBDMS) group enhances steric protection of hydroxyl groups, preventing undesired nucleophilic attacks during enzymatic studies. For example, TSAO-T—a structurally analogous compound—retains stability in HIV-1 reverse transcriptase (RT) inhibition assays due to the TBDMS groups shielding the ribose moiety from metabolic degradation . Key considerations:

Q. What mechanistic insights explain the role of 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine derivatives in inhibiting HIV-1 reverse transcriptase dimerization?

TSAO-T derivatives disrupt HIV-1 RT dimerization by binding to the p51/p66 interface, destabilizing the heterodimer and impairing enzymatic activity. Structural studies reveal that the spirosultone ring and silyl groups induce conformational strain, reducing dimer affinity by >90% at 0.06–0.8 μM concentrations . Methodological approaches to validate this include:

Q. How can this compound be functionalized for targeted drug delivery systems?

Derivatization strategies include:

- Carborane conjugation : Introduce closo-carboranyl groups via amide coupling to enhance boron neutron capture therapy (BNCT) efficacy .

- Peptide promoiety attachment : Link to DPP IV/CD26-targeting peptides to improve solubility and bioavailability .

- Biotinylation : Incorporate biotin tags for affinity-based purification or imaging (e.g., streptavidin-coated nanoparticles) .

Q. How should researchers reconcile contradictory data from synthesis protocols (e.g., yield discrepancies)?

Discrepancies often arise from reagent reactivity or procedural variations. For instance, CO₂ quenching in may generate unstable intermediates, whereas methyl chloride in forms a more stable adduct. To address this:

- Reproduce conditions : Systematically vary parameters (e.g., reaction time, quenching agents).

- Monitor intermediates : Use in-situ IR or LC-MS to identify degradation pathways.

- Cross-validate : Compare NMR data across studies to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.